3-(butoxymethyl)-4-chloro-1-ethyl-1H-pyrazole
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Overview
Description
3-(butoxymethyl)-4-chloro-1-ethyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a butoxymethyl group at the third position, a chlorine atom at the fourth position, and an ethyl group at the first position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butoxymethyl)-4-chloro-1-ethyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1-ethyl-1H-pyrazole with butoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
3-(butoxymethyl)-4-chloro-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the fourth position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The butoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazoles.
Scientific Research Applications
3-(butoxymethyl)-4-chloro-1-ethyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory or anticancer agents.
Industry: Utilized in the development of agrochemicals, such as herbicides or insecticides, due to its potential biological activity.
Mechanism of Action
The mechanism of action of 3-(butoxymethyl)-4-chloro-1-ethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
3-(butoxymethyl)-4-chloro-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.
3-(butoxymethyl)-4-chloro-1-phenyl-1H-pyrazole: Contains a phenyl group instead of an ethyl group.
3-(butoxymethyl)-4-chloro-1-propyl-1H-pyrazole: Contains a propyl group instead of an ethyl group.
Uniqueness
3-(butoxymethyl)-4-chloro-1-ethyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butoxymethyl group and the ethyl group at specific positions on the pyrazole ring can lead to distinct interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(butoxymethyl)-4-chloro-1-ethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O/c1-3-5-6-14-8-10-9(11)7-13(4-2)12-10/h7H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEXSXSGZDEBLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1Cl)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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